Elloramycin C -

Elloramycin C

Catalog Number: EVT-1579385
CAS Number:
Molecular Formula: C31H34O15
Molecular Weight: 646.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elloramycin C is a natural product found in Streptomyces olivaceus with data available.
Source

Elloramycin C is derived from Streptomyces olivaceus, a soil-dwelling bacterium known for producing a variety of bioactive compounds. The biosynthesis of elloramycin C involves specific gene clusters within this organism, which encode the enzymes necessary for its production .

Classification

Elloramycin C falls under the category of polyketide antibiotics, specifically within the anthracycline class. This classification is based on its structural features and the mechanism by which it exerts its pharmacological effects .

Synthesis Analysis

Methods

The synthesis of elloramycin C involves complex biosynthetic pathways that have been elucidated through genetic studies. The key genes responsible for its biosynthesis have been identified, including those involved in polyketide formation and sugar modification .

Technical Details

The biosynthetic pathway begins with the assembly of the polyketide backbone, followed by modifications such as methylation and glycosylation. The gene cluster responsible for elloramycin biosynthesis has been characterized, revealing 17 genes that facilitate various enzymatic reactions necessary for the compound's formation .

Molecular Structure Analysis

Structure

Elloramycin C possesses a complex structure featuring a tetracyclic core with multiple hydroxyl groups and sugar moieties attached. The molecular formula is C32H36O15C_{32}H_{36}O_{15}, indicating a substantial number of oxygen atoms that contribute to its reactivity and biological properties.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of elloramycin C, providing detailed information about its functional groups and stereochemistry. For example, specific chemical shifts in NMR spectra correlate with particular hydrogen environments in the molecule .

Chemical Reactions Analysis

Reactions

Elloramycin C undergoes various chemical reactions that are critical for its functionality as an antibiotic. These include hydrolysis reactions that can activate or deactivate the compound depending on the environmental conditions.

Technical Details

In laboratory settings, elloramycin C can be modified through chemical reactions such as methylation or hydrolysis to produce analogs with altered biological activities. For instance, treatment with different acids can yield various derivatives that maintain or enhance antitumor efficacy .

Mechanism of Action

Process

The mechanism of action of elloramycin C primarily involves intercalation into DNA, disrupting replication and transcription processes in rapidly dividing cells such as cancer cells. This action leads to cell cycle arrest and apoptosis.

Data

Studies indicate that elloramycin C exhibits cytotoxic effects against various cancer cell lines, including lung carcinoma and breast carcinoma, demonstrating its potential as an effective chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Elloramycin C is typically presented as a crystalline solid with a specific melting point and solubility characteristics that influence its formulation as a pharmaceutical agent.

Chemical Properties

The compound is sensitive to light and moisture, necessitating careful handling during storage and application. Its reactivity profile indicates potential for further derivatization to enhance therapeutic efficacy or reduce toxicity .

Applications

Elloramycin C has significant potential in scientific research and clinical applications, particularly in oncology. Its ability to inhibit tumor cell proliferation makes it a candidate for further development as an anticancer drug. Additionally, ongoing research into its biosynthetic pathways may lead to the discovery of novel derivatives with improved pharmacological profiles .

Biosynthesis Pathways and Genetic Regulation of Elloramycin C

Polyketide Synthase (PKS) Gene Clusters in Streptomyces olivaceus

Elloramycin C biosynthesis is governed by a genetically dispersed system within Streptomyces olivaceus Tü2353. The core polyketide synthase machinery resides within a 24.2 kb gene cluster (elm genes) on cosmid cos16F4, encoding 17 dedicated biosynthetic genes alongside eight non-essential ORFs [1] [9]. This cluster directs the construction of the tetracyclic aglycone scaffold (8-demethyltetracenomycin C, 8-DMTC) and subsequent tailoring reactions but lacks genes for deoxysugar biosynthesis. Crucially, the rhaABCD operon—responsible for L-rhamnose (Rha) biosynthesis—resides at a separate chromosomal locus [1] [9]. This genetic discontinuity was proven through insertional inactivation of rhaB, which abolished elloramycin production and caused 8-DMTC accumulation. Functional reconstitution required co-expression of cos16F4 and the rhaABCD-bearing plasmid pEM4RO in Streptomyces lividans [1] [9]. Genomic analyses of related strains like S. olivaceus SCSIO T05 reveal extensive secondary metabolite potential, with up to 37 predicted biosynthetic gene clusters (BGCs), highlighting the genomic complexity underlying polyketide diversification [2].

Table 1: Core Genes within the Elloramycin Biosynthetic Cluster (cos16F4)

GeneFunctionModule/Pathway Step
elmA-LType II PKS subunitsPolyketide chain elongation/cyclization
elmMAglycone methyltransferaseC-12 methylation
elmGTGlycosyltransferase8-DMTC glycosylation
elmMTSugar O-methyltransferaseRha methylation
elmETransport proteinCompound export

Role of Modular Enzymatic Assembly in Aglycone Formation

Aglycone assembly in elloramycin C exemplifies type II PKS precision. The minimal PKS—comprising ketosynthase α (KSα), ketosynthase β (KSβ/chain length factor), and acyl carrier protein (ACP)—initiates biosynthesis by loading malonyl-CoA extender units. The KSα-KSβ heterodimer governs chain length, ensuring decaketide formation characteristic of tetracenomycin-type scaffolds [10]. Subsequent cyclization of the unstable poly-β-keto backbone is orchestrated by cyclases/aromatases (e.g., ElmC/E/F homologs of Tcm cyclases), yielding 8-DMTC through regiospecific aldol condensations and dehydrations [1] [10]. Tailoring enzymes within the cluster then modify this intermediate: ElmM catalyzes C-12 O-methylation, generating tetracenomycin C, a precursor for elloramycin C [4]. Metabolic engineering in S. coelicolor M1146::cos16F4iE demonstrated that enhancing malonyl-CoA pools (via accA2BE acetyl-CoA carboxylase overexpression) significantly boosts 8-DMTC titers (>400 mg/L), confirming rate-limiting roles of extender unit supply in aglycone assembly [4].

Table 2: Enzymatic Steps in 8-DMTC (Aglycone) Biosynthesis

Enzyme ComplexComponent GenesFunctionProduct
Minimal PKSelmA/B/DChain initiation/elongationLinear decaketide
Cyclase/AromataseelmC/E/FFirst-ring cyclization/aromatizationSEK4/Tcm F2
CyclaseelmG/HSubsequent ring cyclizationsTcm D3
Oxygenase/DehydraseelmI/JHydroxylation/dehydration8-DMTC
MethyltransferaseelmMC-12 O-methylationTetracenomycin C

Glycosyltransferase (ElmGT) Functionality in Sugar Moiety Attachment

ElmGT is a pivotal sugar-flexible glycosyltransferase that catalyzes the coupling of activated deoxysugars to the C-8 hydroxyl of 8-DMTC or tetracenomycin C. Remarkably, ElmGT exhibits unprecedented donor substrate promiscuity. While its native substrate is TDP-L-rhamnose (TDP-Rha), in vivo and in vitro studies confirm efficient transfer of >20 distinct dNDP-sugars, including D-olivose, L-digitoxose, D-boivinose, and even disaccharides like L-diolivose [5] [7]. Structural modeling locates ElmGT within the GT-B superfamily, featuring a C-terminal domain for nucleotide-sugar binding and an N-terminal aglycone-binding domain. Key residues in the α/β/α motif (notably Leu309 and Asn312) within the sugar-binding pocket modulate specificity. Site-directed mutagenesis revealed:

  • L309V/M/I mutations enhance L-olivose transfer by 4-6 fold while reducing Rha attachment [7].
  • N312T/S substitutions increase L-digitoxose acceptance without affecting Rha [7].This plasticity enables combinatorial diversification (see 1.4). ElmGT’s catalytic mechanism involves an SN2-like inverting reaction, positioning C-8 oxygen for nucleophilic attack at the anomeric carbon of TDP-sugar [5].

Table 3: Sugar Donor Specificity of Wild-Type and Engineered ElmGT

dNDP-Sugar DonorNatural SourceTransfer Efficiency (WT ElmGT)Optimized Mutant
TDP-L-RhamnoseS. olivaceus RhaABCD100% (native)N/A
TDP-L-OlivoseS. antibioticus OleL40-60%L309V (6-fold ↑)
TDP-L-DigitoxoseS. purpureascens SpcG25-35%N312S (2-fold ↑)
TDP-D-BoivinoseS. spinichromogenes15-20%L309M (1.5-fold ↑)
TDP-L-DiolivoseS. argillaceus MtmGI/GII10-15%Not achieved

Combinatorial Biosynthesis for Hybrid Analog Generation

Combinatorial biosynthesis exploits ElmGT’s flexibility and aglycon tolerance to generate novel elloramycin derivatives. Pioneering studies co-expressed the elloramycin aglycon cluster (cos16F4) with heterologous deoxysugar pathways in Streptomyces albus:

  • Co-expression with S. antibioticus L-oleandrose genes produced 8-α-L-olivosyl-12a-demethyl-elloramycinone, a hybrid with unprecedented L-olivose attachment [3].
  • Expression in S. argillaceus (a mithramycin producer) yielded 8-α-L-diolivosyl-tetracenomycin C, demonstrating ElmGT’s ability to transfer preassembled disaccharides [5].Metabolic engineering further expanded analog diversity. In S. coelicolor M1146::cos16F4iE, a BioBricks® toolkit enabled precise pathway manipulation:
  • Overexpression of tcmO (8-O-methyltransferase) + tcmD (12-O-methyltransferase) from Amycolatopsis sp. A23 redirected flux to tetracenomycin X, a hypermethylated analog [4].
  • Co-expression of urdE (oxygenase) with tcmO generated 6-hydroxy-tetracenomycin C, showcasing hydroxylation-glycosylation coupling [4]. These strategies provide access to analogs with tailored bioactivities.

Table 4: Engineered Elloramycin/Tetracenomycin Hybrid Analogs

AglyconeAttached SugarEngineered Pathway ComponentsHost Strain
8-DMTCL-RhamnoseNative elmGT + rhaABCDS. lividans
8-DMTCL-OlivoseelmGT + S. antibioticus oleAND genesS. albus
Tetracenomycin CL-DiolivoseelmGT + S. argillaceus mtmGI/GIIS. argillaceus
Tetracenomycin XNonetcmO + tcmD methyltransferasesS. coelicolor M1146
6-OH-Tetracenomycin CNonetcmO + urdE (oxygenase)S. coelicolor M1146

Regulatory Mechanisms of Deoxysugar Biosynthesis Genes

The rhaABCD cluster governing L-rhamnose biosynthesis operates under complex regulation decoupled from the aglycon cluster. Key steps include:

  • Pathway Enzymes: RhaA (glucose-1-phosphate thymidylyltransferase), RhaB (dTDP-glucose 4,6-dehydratase), RhaC (dTDP-4-keto-6-deoxyglucose reductase), and RhaD (dTDP-L-rhamnose synthase) sequentially convert glucose-1-phosphate to dTDP-L-rhamnose [1] [9].
  • Transcriptional Control: While direct regulators of rhaABCD remain uncharacterized in S. olivaceus, homologs in related streptomycetes (e.g., S. coelicolor) are governed by nutrient-sensing regulators (e.g., DasR) and pathway-specific activators. Nitrogen/carbon source shifts modulate expression [6].
  • Metabolic Cross-talk: Deoxysugar flux competes with primary metabolism. Overexpression of accA2BE (acetyl-CoA carboxylase) and sco6196 (acyltransferase mobilizing triacylglycerols to β-oxidation) in engineered S. coelicolor M1146::cos16F4iE elevated intracellular acetyl-CoA/malonyl-CoA pools, indirectly enhancing dNDP-sugar availability and boosting elloramycin titers 3-fold [4].
  • Cluster Communication: The spatial separation of elm and rha clusters necessitates coordinated expression for optimal glycosylation. elmGT transcription is likely activated by pathway-specific regulators within the elm cluster, while rhaABCD responds to global metabolic cues, creating a hierarchical regulatory network [1] [6] [9].

Properties

Product Name

Elloramycin C

IUPAC Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate

Molecular Formula

C31H34O15

Molecular Weight

646.6 g/mol

InChI

InChI=1S/C31H34O15/c1-11-18-13(9-15(19(11)28(38)43-6)46-29-24(42-5)22(34)23(41-4)12(2)45-29)8-14-20(21(18)33)27(37)31(44-7)17(32)10-16(40-3)26(36)30(31,39)25(14)35/h8-10,12,22-24,26,29,33-34,36,39H,1-7H3/t12-,22+,23-,24+,26+,29-,30+,31+/m0/s1

InChI Key

BYTSARCYBCNUGR-DHFIZRLHSA-N

Synonyms

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)O)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)O)OC

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